molecular formula C16H10ClNOS B1609619 2,4-Diphenyl-1,3-thiazole-5-carbonyl chloride CAS No. 857284-13-0

2,4-Diphenyl-1,3-thiazole-5-carbonyl chloride

Cat. No.: B1609619
CAS No.: 857284-13-0
M. Wt: 299.8 g/mol
InChI Key: DHGZZGFKARJISD-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 2,4-diphenyl-1,3-thiazole-5-carbonyl chloride (C₁₆H₁₀ClNOS) features a central thiazole ring substituted at positions 2 and 4 with phenyl groups and at position 5 with a carbonyl chloride moiety. X-ray crystallographic studies of analogous thiazole derivatives reveal monoclinic crystal systems with space groups such as P2₁/c or P2₁/n. For example, a related hydrate structure (C₁₆H₁₉N₅S₂·0.5H₂O) exhibits interplanar angles of 63.86° and 76.96° between the thiazole ring and adjacent aromatic systems, suggesting significant steric interactions. The carbonyl chloride group adopts a planar configuration due to conjugation with the thiazole π-system, as evidenced by bond lengths of ~1.21 Å for C=O and ~1.74 Å for C-Cl in similar compounds.

Table 1. Crystallographic parameters for structural analogs

Compound Space Group a (Å) b (Å) c (Å) β (°) Ref.
C₁₆H₁₉N₅S₂·0.5H₂O P2₁/c 9.065 23.028 7.685 92.92
C₁₅H₁₀ClNS P2₁ 7.251 12.104 30.580 90.00

Intermolecular interactions include C–H···O hydrogen bonds between the carbonyl oxygen and adjacent aromatic protons, stabilizing the crystal lattice. The phenyl rings exhibit torsional angles of 32–35° relative to the thiazole plane, minimizing steric hindrance.

Spectroscopic Profiling (FTIR, NMR, UV-Vis)

FTIR Spectroscopy : Key absorption bands include:

  • C=O stretch : 1680–1755 cm⁻¹ (strong intensity)
  • C–Cl stretch : 750–780 cm⁻¹
  • Thiazole ring vibrations : 1570–1625 cm⁻¹ (C=N/C=C)

¹H NMR (400 MHz, CDCl₃) :

  • Phenyl protons : δ 7.37–8.27 ppm (multiplet, 10H)
  • Thiazole C–H : δ 8.35 ppm (singlet, 1H)
  • Carbonyl chloride : No direct proton signal (quaternary carbon)

¹³C NMR (101 MHz, CDCl₃) :

  • C=O : δ 165–170 ppm
  • Thiazole C2/C4 : δ 152–158 ppm
  • Phenyl carbons : δ 125–140 ppm

UV-Vis Spectroscopy :

  • λₘₐₓ (MeOH) : 344–373 nm (π→π* transition of thiazole-phenyl conjugated system)
  • Molar absorptivity (ε) : ~1.2 × 10⁴ L·mol⁻¹·cm⁻¹

Thermochemical Properties and Stability Analysis

Thermal Stability :

  • Melting point : 139°C (decomposition observed above 215°C via TGA)
  • ΔHfusion : 112.4 J·mol⁻¹ (DSC data for analog)

Solubility :

  • Polar aprotic solvents : Soluble in DMF, DCM, THF
  • Aqueous stability : Hydrolyzes in H₂O to 2,4-diphenyl-1,3-thiazole-5-carboxylic acid (t₁/₂ = 2.5 h at 25°C)

Oxidative Stability :

  • Resists oxidation by H₂O₂ (<5% degradation after 24 h)
  • Reacts with LiAlH₄ to form 2,4-diphenyl-1,3-thiazole-5-methanol

Comparative Analysis with Structural Analogs

Table 2. Key differences with structural analogs

Property 2,4-Diphenyl-1,3-thiazole-5-carbonyl chloride 2,4-Diphenyl-1,3-thiazole-5-carboxylic acid 5-Chloro-2,4-diphenyl-1,3-thiazole
Melting point (°C) 139 212–216 118–120
C=O stretch (cm⁻¹) 1680–1755 1692–1710
λₘₐₓ (nm) 344–373 340–365 290–310
Solubility in DCM High Moderate High

The carbonyl chloride group enhances electrophilicity, enabling nucleophilic acyl substitution reactions absent in the carboxylic acid analog. Compared to 5-chloro-2,4-diphenyl-1,3-thiazole, the carbonyl chloride derivative exhibits a 50 nm bathochromic shift in UV-Vis due to extended conjugation. Crystallographic data show that electron-withdrawing substituents (e.g., Cl, COCl) reduce torsional angles between phenyl and thiazole rings by 8–12° versus electron-donating groups.

Properties

IUPAC Name

2,4-diphenyl-1,3-thiazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNOS/c17-15(19)14-13(11-7-3-1-4-8-11)18-16(20-14)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGZZGFKARJISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428744
Record name 2,4-Diphenyl-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857284-13-0
Record name 2,4-Diphenyl-5-thiazolecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857284-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diphenyl-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiazole Ring Formation via Thioamide and Thioformamide Reaction

A highly efficient and selective method for preparing thiazole derivatives, including 2,4-diphenyl-1,3-thiazole, involves the reaction of thioamides with thioformamides in the presence of strong bases such as n-butyllithium (nBuLi).

  • Step 1: Formation of thioamide dianion by treatment of a thioamide with a strong base (e.g., nBuLi) in an inert atmosphere (nitrogen or argon) and dry conditions.
  • Step 2: Reaction of the dianion with a suitable thioformamide to induce cyclization forming the thiazole ring.
  • Step 3: Optional oxidation step by iodine addition to convert dihydrothiazole intermediates to fully aromatic thiazoles.

This method allows for high yield, selectivity, and the ability to introduce various substituents by choosing appropriate starting thioamides and thioformamides. The reaction is generally performed in tetrahydrofuran (THF) at low temperatures (0 °C to room temperature) to minimize side reactions.

Key reaction parameters:

Parameter Condition
Solvent Tetrahydrofuran (THF)
Base n-Butyllithium (2 equivalents)
Temperature 0 °C to room temperature
Reaction time 30 minutes to several hours
Atmosphere Inert gas (N2 or Ar)

Example: Dissolve 2,4-diphenylthioamide in THF, add nBuLi at 0 °C, stir for 5 minutes, then add N,N-dimethylthioformamide, stir for 2.5 hours, followed by aqueous workup and purification to yield the thiazole intermediate.

Conversion to 2,4-Diphenyl-1,3-thiazole-5-Carboxylic Acid

The 5-position of the thiazole ring can be functionalized to a carboxylic acid group via oxidation or by starting from precursors containing carboxyl functionalities.

  • One approach involves the synthesis of 2,4-diphenyl-1,3-thiazole-5-carboxylic acid by controlled oxidation or by ring closure reactions that incorporate carboxyl groups.
  • For example, chlorination and cyclization reactions on suitable ketoester precursors followed by hydrolysis yield the carboxylic acid derivative.

Preparation of 2,4-Diphenyl-1,3-thiazole-5-Carbonyl Chloride

The final step involves converting the 5-carboxylic acid group to the corresponding acid chloride, which is a reactive intermediate for further synthetic applications.

  • Typical reagents: Thionyl chloride (SOCl2), oxalyl chloride, or phosphorus pentachloride (PCl5).
  • The reaction is generally carried out by refluxing the acid with thionyl chloride in an inert solvent such as dichloromethane or toluene.
  • The acid chloride product is often purified by distillation or recrystallization.

Typical reaction conditions:

Reagent Thionyl chloride (excess)
Solvent Dichloromethane or toluene
Temperature Reflux (60–80 °C)
Time 1–3 hours
Workup Removal of excess SOCl2 by distillation; purification by recrystallization

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Product Yield/Notes
1 Thiazole ring formation Thioamide + nBuLi + thioformamide in THF, 0 °C 2,4-Diphenyl-1,3-thiazole core High yield, selective cyclization
2 Carboxylation/oxidation Oxidation or cyclization of ketoester precursors 2,4-Diphenyl-1,3-thiazole-5-carboxylic acid >90% in optimized methods
3 Acid chloride formation SOCl2 reflux in DCM or toluene 2,4-Diphenyl-1,3-thiazole-5-carbonyl chloride Typical acid chloride formation

Research Findings and Notes

  • The use of n-butyllithium as a strong base is preferred due to its reactivity, availability, and ease of removal as gaseous butane post-reaction.
  • The reaction is sensitive to moisture and oxygen; strict inert atmosphere and anhydrous conditions are essential.
  • The reaction temperature critically influences yield and purity; lower temperatures reduce side reactions.
  • The iodine oxidation step can convert dihydrothiazole intermediates to aromatic thiazoles, which may be necessary for certain derivatives.
  • The acid chloride is highly reactive and should be used promptly or stored under dry, inert conditions.
  • Alternative synthetic routes involving bromination and thiourea cyclization exist but often involve hazardous reagents such as bromine and have more complex purification steps.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-1,3-thiazole-5-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Sulfoxides and Sulfones: Formed by oxidation.

    Dihydrothiazoles: Formed by reduction.

Mechanism of Action

The biological activity of 2,4-Diphenyl-1,3-thiazole-5-carbonyl chloride is attributed to its ability to interact with various molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity. The phenyl groups enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Key Structural and Reactivity Differences
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2,4-Diphenyl-1,3-thiazole-5-carbonyl chloride Phenyl (2,4), COCl (5) C16H10ClNOS 299.78 (estimated) High steric hindrance; used in lipophilic amide synthesis
2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride Phenyl (2,4), SO2Cl (5) C15H10ClNO2S2 335.82 Electrophilic sulfonylation agent; forms sulfonamides
2-Chloro-1,3-thiazole-5-carbonyl chloride Cl (2), COCl (5) C4HCl2NOS 182.03 High reactivity due to electron-withdrawing Cl; compact structure
4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride Phenyl (2), CH3 (4), COCl (5) C11H8ClNOS 237.70 Moderate steric hindrance; intermediate for functionalized thiazoles
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride CF3 (4), CH3 (2), COCl (5) C6H3ClF3NOS 229.61 Enhanced electrophilicity from CF3; used in fluorinated drug synthesis

Electronic and Steric Effects

  • Electron-Donating Groups (e.g., Phenyl): The phenyl groups in 2,4-diphenyl-1,3-thiazole-5-carbonyl chloride provide resonance stabilization but reduce electrophilicity at the carbonyl carbon compared to electron-withdrawing substituents like trifluoromethyl (CF3) or chlorine. This makes the target compound less reactive in nucleophilic acyl substitutions than 2-chloro- or CF3-substituted analogs .
  • In contrast, smaller substituents (e.g., methyl in 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride) enable faster reactions .

Biological Activity

2,4-Diphenyl-1,3-thiazole-5-carbonyl chloride is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound features a thiazole ring substituted with two phenyl groups and a carbonyl chloride functional group. Its structure is pivotal for its biological activity, influencing interactions with various biomolecules.

The biological activity of 2,4-Diphenyl-1,3-thiazole-5-carbonyl chloride is primarily attributed to its ability to interact with enzymes and proteins. It has been shown to inhibit specific enzymes by binding to their active sites, thus preventing substrate binding and catalytic activity. This inhibition can lead to significant cellular effects, including apoptosis in cancer cells by modulating cell signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting their growth. The mechanism involves the disruption of bacterial enzyme function, which is critical for their survival.

Anticancer Properties

Studies have demonstrated that 2,4-Diphenyl-1,3-thiazole-5-carbonyl chloride can induce apoptosis in cancer cells. It activates intrinsic apoptotic pathways and modulates gene expression related to cell cycle regulation. For instance, it has been reported to inhibit the proliferation of cancer cells by affecting signaling pathways that control cell growth.

Case Studies

  • Anticancer Efficacy : In a study involving various cancer cell lines (A549, HCT-116), compounds derived from 2,4-Diphenyl-1,3-thiazole-5-carbonyl chloride exhibited moderate inhibitory effects on cell proliferation. The most potent derivatives showed IC50 values in the micromolar range.
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that derivatives of this compound could effectively inhibit bacterial growth at concentrations as low as 10 µg/mL.

Data Table: Biological Activities of 2,4-Diphenyl-1,3-thiazole-5-carbonyl chloride

Activity TypeTest Organism/Cell LineIC50/Minimum Inhibitory Concentration (MIC)Reference
AntimicrobialE. coli10 µg/mL
AnticancerA549 (lung cancer)15 µM
AnticancerHCT-116 (colon cancer)12 µM

Pharmacokinetics

The pharmacokinetic profile of 2,4-Diphenyl-1,3-thiazole-5-carbonyl chloride suggests favorable absorption and distribution characteristics. Its chemical stability indicates potential for effective metabolic processing within biological systems.

Q & A

Q. How to address unexpected side reactions during coupling reactions (e.g., amide bond formation)?

  • Methodological Answer: Common issues include hydrolysis or competing nucleophilic attack. Mitigation strategies:
  • Activation: Pre-activate the carbonyl chloride with Hünig’s base (DIPEA) to enhance electrophilicity.
  • Low-Temperature Reactions: Perform at -78°C (dry ice/acetone bath) to suppress hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Diphenyl-1,3-thiazole-5-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2,4-Diphenyl-1,3-thiazole-5-carbonyl chloride

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